molecular formula C20H12N2O4 B2355430 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100264-64-0

6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2355430
CAS RN: 100264-64-0
M. Wt: 344.326
InChI Key: LDTSXKACGSCVEK-UHFFFAOYSA-N
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Description

6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, commonly known as NBBD, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of benzo[d][2]benzazepine derivatives, which have been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Benzazepin-2-ones : Benzazepin-2-ones, closely related to 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, were synthesized from homoveratroyl chloride and phenacylamine, contributing to the development of benzazepine derivatives (Berney & Schuh, 1981).

  • Heterocyclic Synthesis for Drug Design : Novel non-planar heterocycles, including fused aryl[e][1,3]diazepinediones, offer significant potential in drug design and medicinal chemistry. These compounds show interesting chemical properties and potential as drug-like molecule precursors (Bardovskyi et al., 2020).

  • Development of Benzazepine Derivatives : The synthesis of various benzazepine derivatives, including benzazepine-1,2-dione and benzazepine-2,4-dione, has been described, enhancing the diversity of benzazepine-based compounds (Kim & Kim, 2000).

Potential Biological Activity

  • Antibacterial Properties : Certain benzazepine derivatives have shown antibacterial activity against gram-positive and gram-negative bacteria, indicating potential applications in the treatment of bacterial infections (Abbas et al., 2020).

  • Antiproliferative Evaluation : Benzazepine derivatives, specifically 1H-Benzo[f]indazole-4,9-dione conjugated with amino acids, exhibited significant antiproliferative activity in cell lines, suggesting potential in anticancer drug development (Molinari et al., 2015).

  • Potential in Anticancer Research : Fused benzazepinones, including 6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione, have been investigated for their in vivo antitumor activity, indicating their potential use in developing new anticancer therapies (Kunick, 1999).

Mechanism of Action

Target of Action

The primary targets of 6-(3-Nitrophenyl)benzodSimilar compounds, such as the paullone isomers, are known to inhibit tubulin polymerase and cyclin-dependent kinases (cdks), which are potential targets for cancer chemotherapy .

Mode of Action

The exact mode of action of 6-(3-Nitrophenyl)benzodIf it shares similarities with the paullone isomers, it may interact with its targets (eg, tubulin polymerase and Cdks) to inhibit their function, thereby affecting cell division and growth .

Biochemical Pathways

The specific biochemical pathways affected by 6-(3-Nitrophenyl)benzodIf it acts similarly to the Paullone isomers, it may affect pathways related to cell division and growth, such as the cell cycle .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-(3-Nitrophenyl)benzod. These properties would impact the compound’s bioavailability and overall pharmacokinetics.

Result of Action

The molecular and cellular effects of 6-(3-Nitrophenyl)benzodIf it acts similarly to the paullone isomers, it may inhibit cell division and growth, potentially making it useful in cancer chemotherapy .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 6-(3-Nitrophenyl)benzod. Factors such as pH, temperature, and the presence of other molecules could potentially influence its action.

dbenzazepine-5,7-dione, it may share similarities with other compounds such as the Paullone isomers

properties

IUPAC Name

6-(3-nitrophenyl)benzo[d][2]benzazepine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12N2O4/c23-19-17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(24)21(19)13-6-5-7-14(12-13)22(25)26/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDTSXKACGSCVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC(=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-Nitrophenyl)benzo[d][2]benzazepine-5,7-dione

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